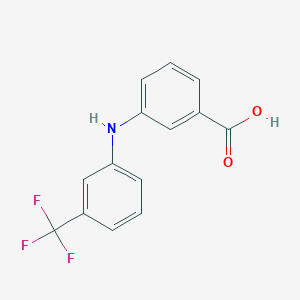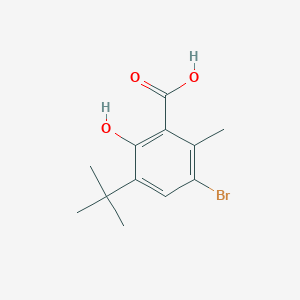
5-Bromo-3-tert-butyl-2-hydroxy-6-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-tert-butyl-2-hydroxy-6-methylbenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom, a tert-butyl group, a hydroxyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-tert-butyl-2-hydroxy-6-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-tert-butyl-2-hydroxy-6-methylbenzoic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-tert-butyl-2-hydroxy-6-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Ketones or aldehydes are the major products.
Reduction Products: Alcohols or aldehydes are typically formed.
Scientific Research Applications
Chemistry: 5-Bromo-3-tert-butyl-2-hydroxy-6-methylbenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-tert-butyl-2-hydroxy-6-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.
Comparison with Similar Compounds
3-tert-Butyl-2-hydroxy-5-methylbenzoic acid: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-hydroxybenzoic acid: Lacks the tert-butyl and methyl groups, leading to variations in physical and chemical properties.
5-Bromo-3-hydroxy-2-methylbenzoic acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness: The presence of the bromine atom, tert-butyl group, hydroxyl group, and methyl group in 5-Bromo-3-tert-butyl-2-hydroxy-6-methylbenzoic acid makes it unique in terms of its reactivity and potential applications. These functional groups provide a versatile platform for chemical modifications and interactions with biological molecules.
Properties
CAS No. |
59889-29-1 |
|---|---|
Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
5-bromo-3-tert-butyl-2-hydroxy-6-methylbenzoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-6-8(13)5-7(12(2,3)4)10(14)9(6)11(15)16/h5,14H,1-4H3,(H,15,16) |
InChI Key |
ZCEGRDRWYWAQRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1C(=O)O)O)C(C)(C)C)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
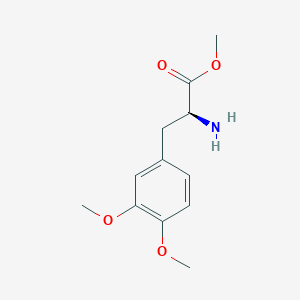
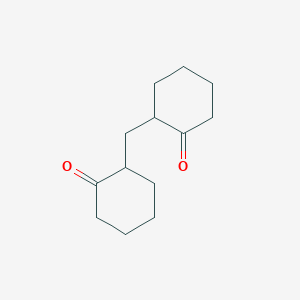

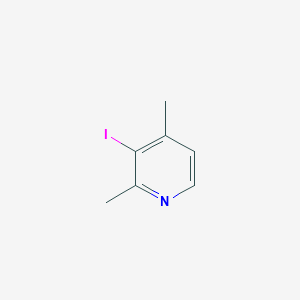
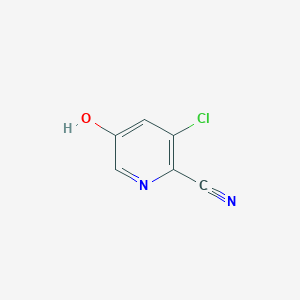

![(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B8790900.png)


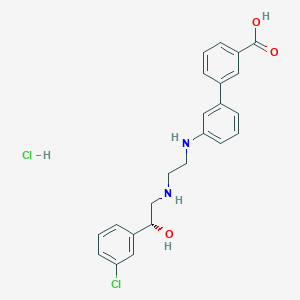

![2-Chloro-1-(7-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B8790938.png)

